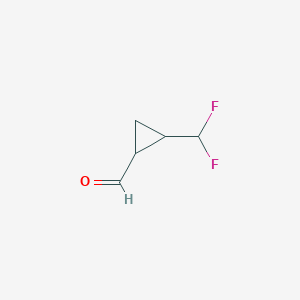

rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde, cis

CAS No.:

Cat. No.: VC16522196

Molecular Formula: C5H6F2O

Molecular Weight: 120.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6F2O |

|---|---|

| Molecular Weight | 120.10 g/mol |

| IUPAC Name | 2-(difluoromethyl)cyclopropane-1-carbaldehyde |

| Standard InChI | InChI=1S/C5H6F2O/c6-5(7)4-1-3(4)2-8/h2-5H,1H2 |

| Standard InChI Key | FIHPBZMPGOPXPU-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C1C(F)F)C=O |

Introduction

rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde, cis is a stereochemically defined compound belonging to the family of cyclopropane derivatives. The compound's structure and properties make it a valuable intermediate in organic synthesis and pharmaceutical research. This article provides an in-depth analysis of its chemical properties, synthesis, and potential applications.

Synthesis

The synthesis of rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde, cis typically involves:

-

Cyclopropanation Reaction: Starting with a suitable alkene precursor, difluoromethylation is achieved using reagents such as difluorocarbene precursors.

-

Oxidation Step: The introduction of the aldehyde functional group is accomplished through controlled oxidation reactions using reagents like PCC (pyridinium chlorochromate) or DMSO-based oxidants.

This multi-step process ensures precise control over the stereochemistry and functionalization of the molecule.

Applications

rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde, cis has diverse applications:

-

Pharmaceutical Research: The compound serves as an intermediate in synthesizing bioactive molecules, particularly those requiring fluorinated motifs for enhanced metabolic stability and bioavailability.

-

Synthetic Chemistry: It acts as a building block for constructing complex molecules with difluoromethyl groups, which are known to modulate biological activity.

-

Material Science: The aldehyde functionality enables its use in polymer chemistry and material development.

Comparison with Related Compounds

To highlight its unique properties, we compare it with similar compounds:

| Compound | Molecular Formula | Key Functional Groups | Applications |

|---|---|---|---|

| rac-(1R,2S)-2-(difluoromethyl)cyclopropane-1-carbaldehyde, cis | C5H6F2O | Aldehyde, Difluoromethyl | Pharmaceuticals, Synthesis |

| rac-(1R,2R)-2-(trifluoromethyl)cyclopropane | C5H5F3 | Trifluoromethyl | Advanced material synthesis |

| rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanol | C5H8F2O | Alcohol, Difluoromethyl | Drug development |

The aldehyde group in this compound distinguishes it from alcohol or trifluoromethyl analogs by offering additional synthetic versatility.

Challenges in Handling and Research

-

Reactivity: The strained cyclopropane ring can undergo ring-opening reactions under acidic or basic conditions.

-

Stability: The aldehyde group is prone to oxidation; hence, storage under inert conditions is recommended.

-

Toxicity Data: Limited data are available on its toxicity profile; further studies are needed for safe handling protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume